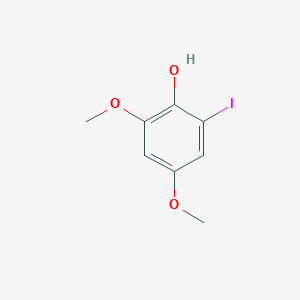
(1S,3R)-3-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride typically involves the following steps:
Cyclohexane Derivative Formation: The initial step involves the formation of a cyclohexane derivative through a series of chemical reactions, including hydrogenation and cyclization.
Dimethylamino Group Introduction: The dimethylamino group is introduced using reagents such as dimethylamine and appropriate catalysts under controlled conditions.
Carboxylic Acid Formation: The carboxylic acid group is introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Synthesis: Large-scale reactors and continuous flow systems are used to ensure efficient and consistent production.
Purification: The compound is purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid: The free base form of the compound.
(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride: The enantiomerically pure form.
(1S,3R)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride: The opposite enantiomer.
Uniqueness
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomers and other similar compounds.
Propriétés
Formule moléculaire |
C9H18ClNO2 |
|---|---|
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
(1S,3R)-3-(dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-3-4-7(6-8)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H/t7-,8+;/m0./s1 |
Clé InChI |
TUWBFBHPFUGYMV-KZYPOYLOSA-N |
SMILES isomérique |
CN(C)[C@@H]1CCC[C@@H](C1)C(=O)O.Cl |
SMILES canonique |
CN(C)C1CCCC(C1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


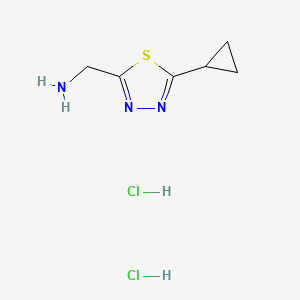
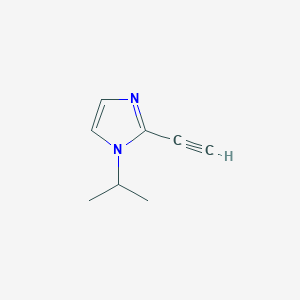
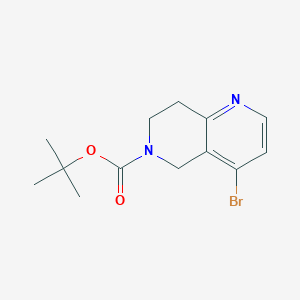
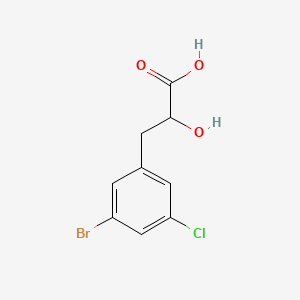

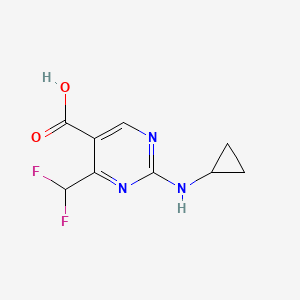

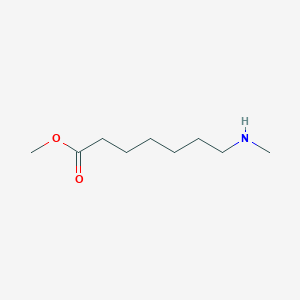

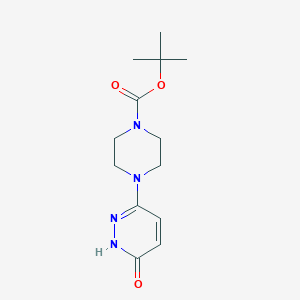
![7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13486657.png)


